

Boc-His(Bom)-OH CAS number and molecular formula

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Compound of Interest

Compound Name: Boc-His(Bom)-OH

Cat. No.: B1365784

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An In-depth Technical Guide to Boc-L-His(Bom)-OH for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of α -Boc-L-histidine(Nim-Bom)-OH, a critical reagent in advanced peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of its properties, applications, and handling.

Core Compound Identification

Boc-L-His(Bom)-OH is a derivative of the amino acid L-histidine, featuring two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α -amino group and a benzyloxymethyl (Bom) group on the imidazole side chain. This dual protection scheme is instrumental in its primary application: Solid-Phase Peptide Synthesis (SPPS).

The primary role of the Nim-Bom group is to effectively suppress the significant risk of racemization that is characteristic of histidine during the activation step of peptide coupling[1][2][3]. While more costly than other histidine derivatives, its use is invaluable when maintaining chiral purity is paramount[1][3].

Chemical and Physical Properties

The key identifiers and physical properties of Boc-L-His(Bom)-OH are summarized below. It is important to note that two CAS numbers are often associated with the L-isomer; 79950-65-5 is

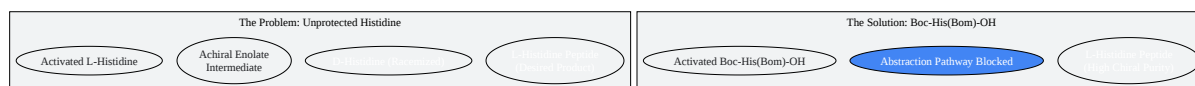
the most frequently cited.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₂₅ N ₃ O ₅	[4][5][6][7]
Molecular Weight	375.42 g/mol	[4][5][7]
Primary CAS Number	79950-65-5	[4][5][8]
Alternate CAS Number	83468-83-1	[6][7][9]
Appearance	White to off-white solid/powder	[4]
Purity (Typical)	≥ 97 - 98.5% (by HPLC)	[8]
Melting Point	122-125°C	[8]
Storage Conditions	Powder: Store at -20°C for long-term (years) or 4°C for short-term (months). In solvent: -80°C (months) or -20°C (1 month).	[4]

The Challenge of Histidine Racemization in Peptide Synthesis

Histidine is notoriously prone to racemization (the conversion of the L-isomer to a mixture of L- and D-isomers) during peptide synthesis. This occurs because the lone pair of electrons on the unprotected π -nitrogen of the imidazole side chain can act as an internal base, abstracting the proton from the α -carbon during the carboxyl activation step. This leads to the formation of an achiral intermediate, compromising the stereochemical integrity of the final peptide[2][5][10].

The Bom group, by protecting the π -nitrogen, sterically and electronically hinders this internal base catalysis.



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Experimental Protocol: Use in Boc-SPPS

Boc-L-His(Bom)-OH is utilized within the standard iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for a single coupling cycle to incorporate a Boc-L-His(Bom)-OH residue onto a resin-bound peptide chain with a free N-terminal amine.

Materials

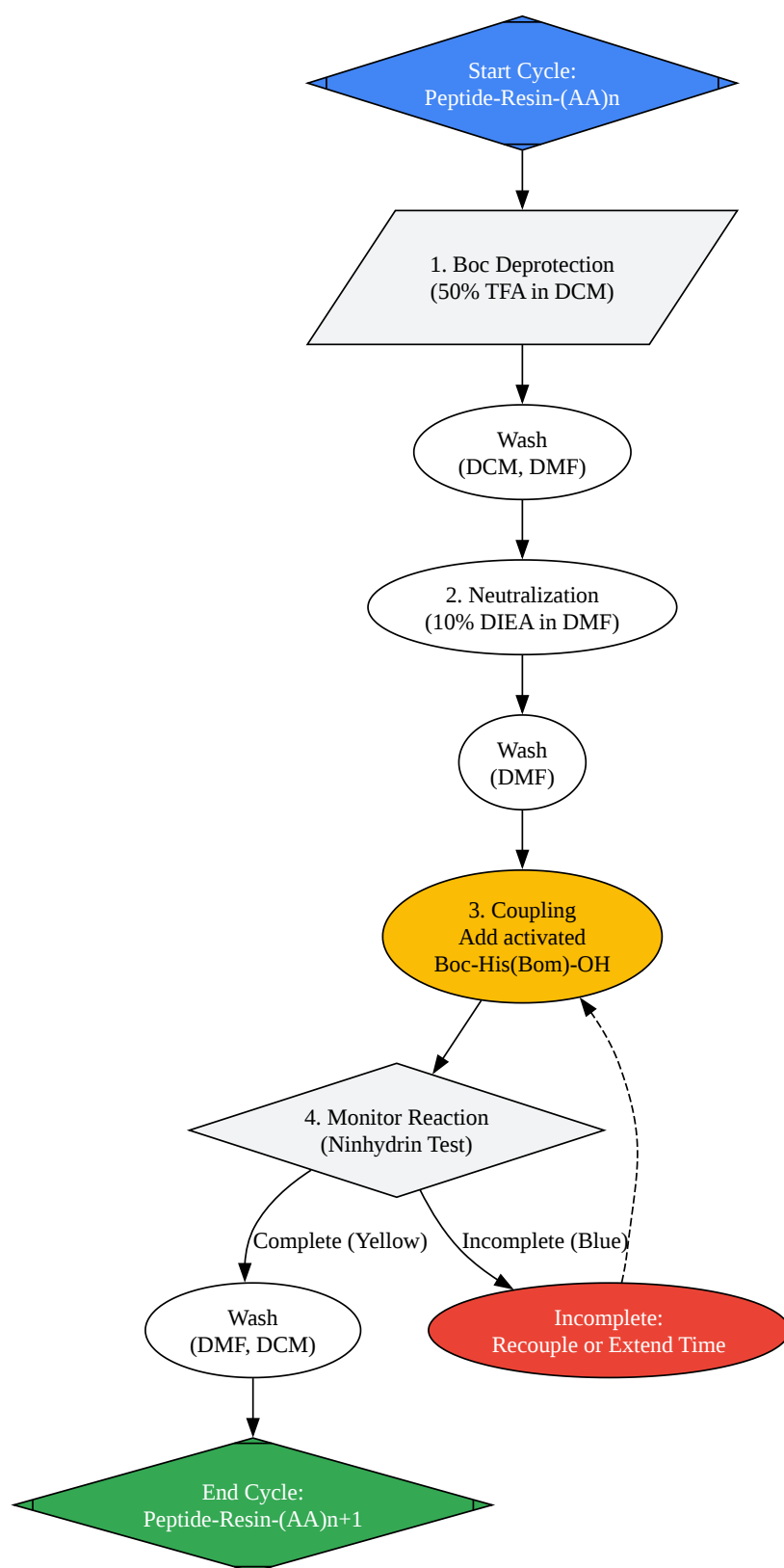
- Peptide-resin with a free N-terminal amine
- Boc-L-His(Bom)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Diisopropylethylamine (DIEA)
- Trifluoroacetic acid (TFA)
- Ninhydrin test solutions

Step-by-Step Coupling Procedure

- **Resin Preparation:** If starting a new cycle, ensure the N-terminal Boc group of the preceding amino acid has been removed and the resulting amine salt neutralized.
 - **Boc Deprotection:** Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes. [\[10\]](#)
 - **Washing:** Wash the resin thoroughly with DCM, followed by DMF.
 - **Neutralization:** Treat the resin with 10% DIEA in DMF (2 x 2 minutes) and wash again with DMF. [\[10\]](#)
- **Amino Acid Activation:** In a separate reaction vessel, dissolve Boc-L-His(Bom)-OH (e.g., 3 equivalents relative to resin capacity) and HOBt (3 eq.) in a minimal volume of DMF. Add DIC (3 eq.) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.
- **Coupling:** Drain the DMF from the prepared peptide-resin. Immediately add the pre-activated Boc-L-His(Bom)-OH solution to the resin.
- **Reaction:** Agitate the resin-reagent mixture for 1-2 hours at room temperature. The Bom group provides strong protection against racemization during this step. [\[1\]](#)
- **Monitoring:** Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies incomplete coupling, requiring a longer reaction time or a recoupling step.
- **Washing:** Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The Bom group is stable to the mild acid (TFA) used for iterative N α -Boc deprotection but is removed during the final, strong acid cleavage step, typically using anhydrous Hydrogen Fluoride (HF). [\[11\]](#) Scavengers must be included in the cleavage cocktail to react with byproducts like formaldehyde that are generated from the cleavage of the Bom group. [\[12\]](#)



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Caption: General experimental workflow for a single coupling cycle using **Boc-His(Bom)-OH** in Boc-SPPS.

Applications in Research and Drug Development

The primary application of Boc-L-His(Bom)-OH is in the synthesis of complex, histidine-containing peptides where the prevention of diastereomeric impurities is essential for biological activity and regulatory approval.

- **Peptide-Based Therapeutics:** It is used in the pharmaceutical industry for the development of peptide drugs where chiral purity is a critical quality attribute.^[12]
- **Enzyme Inhibitors and Bioactive Peptides:** The synthesis of specific enzyme inhibitors or receptor ligands often requires precise stereochemistry, making this reagent a valuable tool.^[12]
- **Bioconjugation:** It serves as a building block for creating well-defined peptides that are later conjugated to other molecules, such as for targeted drug delivery systems.

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